molecular formula C14H16N4OS B2711985 3-(1H-pyrazol-1-yl)-8-(1,3-thiazole-4-carbonyl)-8-azabicyclo[3.2.1]octane CAS No. 2320224-74-4

3-(1H-pyrazol-1-yl)-8-(1,3-thiazole-4-carbonyl)-8-azabicyclo[3.2.1]octane

Cat. No.: B2711985
CAS No.: 2320224-74-4
M. Wt: 288.37
InChI Key: MKCHWEHTWHQCAO-UHFFFAOYSA-N
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Description

The compound 3-(1H-pyrazol-1-yl)-8-(1,3-thiazole-4-carbonyl)-8-azabicyclo[3.2.1]octane features a bicyclic 8-azabicyclo[3.2.1]octane core, a structure commonly explored in medicinal chemistry due to its conformational rigidity and ability to engage with diverse biological targets. The 8-position is substituted with a 1,3-thiazole-4-carbonyl group, introducing a planar, electron-deficient aromatic system that may enhance interactions with enzymes or receptors through π-stacking or dipole effects.

Properties

IUPAC Name

(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)-(1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4OS/c19-14(13-8-20-9-15-13)18-10-2-3-11(18)7-12(6-10)17-5-1-4-16-17/h1,4-5,8-12H,2-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKCHWEHTWHQCAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=CSC=N3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-pyrazol-1-yl)-8-(1,3-thiazole-4-carbonyl)-8-azabicyclo[3.2.1]octane typically involves multi-step organic reactions. The process begins with the preparation of the bicyclic core, followed by the introduction of the pyrazolyl and thiazolyl groups. Common reagents used in these steps include pyrazole, thiazole, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(1H-pyrazol-1-yl)-8-(1,3-thiazole-4-carbonyl)-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, 3-(1H-pyrazol-1-yl)-8-(1,3-thiazole-4-carbonyl)-8-azabicyclo[321]octane is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound may be used as a probe to study biological processes. Its ability to interact with specific biomolecules makes it a valuable tool for understanding cellular mechanisms and pathways.

Medicine

In medicine, 3-(1H-pyrazol-1-yl)-8-(1,3-thiazole-4-carbonyl)-8-azabicyclo[3.2.1]octane has potential therapeutic applications. It may be investigated for its efficacy in treating certain diseases or conditions due to its unique chemical properties.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its incorporation into polymers or other materials can enhance their performance in various applications.

Mechanism of Action

The mechanism of action of 3-(1H-pyrazol-1-yl)-8-(1,3-thiazole-4-carbonyl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related 8-azabicyclo[3.2.1]octane derivatives, focusing on substituent effects, molecular properties, and inferred biological relevance.

Structural and Functional Group Variations

Compound Name Substituents (Position) Molecular Formula Key Functional Features Reference
3-(1H-Pyrazol-1-yl)-8-(1,3-thiazole-4-carbonyl)-8-azabicyclo[3.2.1]octane Pyrazole (3), Thiazole-4-carbonyl (8) C₁₄H₁₅N₅O₂S Thiazole carbonyl for electronic modulation; pyrazole for H-bonding Target
(1R,3r,5S)-8-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-3-(4-iso-pentylphenoxy)-8-azabicyclo[3.2.1]octane Sulfonylpyrazole (8), Phenoxy (3) C₂₄H₃₄N₄O₃S Sulfonamide group enhances solubility; phenoxy for lipophilic interactions
8-[(2-Bromophenyl)sulfonyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane Bromophenyl sulfonyl (8), Triazole (3) C₁₅H₁₇BrN₄O₂S Bromine adds steric bulk; sulfonyl group for electron withdrawal
8-(1-Methyl-1H-pyrazol-4-yl)-3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione Oxa/dione (3, 8), Methylpyrazole (8) C₁₀H₁₁N₃O₃ Dione rings increase polarity; oxa group alters H-bond capacity
3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane Triazole (3) C₁₂H₂₀N₄ Bulky triazole substituent; potential for targeting opioid/chemokine receptors

Pharmacological and Physicochemical Insights

  • Sulfonamide vs. Thiazole Carbonyl : Sulfonamide-containing analogs (e.g., ) are associated with improved aqueous solubility and metabolic stability due to the sulfonyl group’s strong electron-withdrawing nature. In contrast, the thiazole-4-carbonyl group in the target compound may offer moderate electron withdrawal while enabling π-π interactions with aromatic residues in target proteins .
  • Pyrazole vs. Triazole : Pyrazole-substituted derivatives (e.g., ) are often prioritized for their balanced pharmacokinetics, whereas triazole-substituted analogs (e.g., ) may exhibit enhanced receptor affinity due to additional nitrogen atoms capable of H-bonding or metal coordination .
  • Bicyclic Core Modifications : The introduction of an oxa group and dione rings (as in ) significantly increases polarity, likely reducing blood-brain barrier penetration compared to the target compound’s thiazole carbonyl group.

Biological Activity

3-(1H-pyrazol-1-yl)-8-(1,3-thiazole-4-carbonyl)-8-azabicyclo[3.2.1]octane is a complex organic compound notable for its unique bicyclic structure, which includes both pyrazole and thiazole moieties. This compound belongs to the azabicyclo class and is of significant interest in medicinal chemistry due to its potential pharmacological applications.

Structural Characteristics

The molecular formula of this compound is C14H16N4OSC_{14}H_{16}N_{4}OS with a molecular weight of approximately 288.368 g/mol. The structural framework allows for various interactions with biological targets, making it a candidate for further investigation in drug development.

Property Details
Molecular Formula C₁₄H₁₆N₄OS
Molecular Weight 288.368 g/mol
CAS Number 2320224-74-4

Biological Activity

Research into the biological activity of this compound is still emerging, but several studies indicate its potential efficacy in various therapeutic areas:

Anticancer Activity

Compounds with similar structural features have demonstrated anticancer properties. The presence of the pyrazole and thiazole rings may contribute to this activity by interacting with cellular pathways involved in cancer progression.

Neuroactive Properties

The bicyclic structure of azabicyclo compounds has been linked to neuroactive effects. Preliminary studies suggest that derivatives of this compound may exhibit analgesic properties, indicating potential applications in pain management.

Interaction Studies

Interaction studies are crucial for understanding how this compound interacts with biological macromolecules such as proteins and enzymes. These interactions can provide insights into its mechanism of action and therapeutic potential.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with other structurally related compounds:

Compound Name Structural Features Biological Activity
Pyrazolo[1,5-a]pyrimidine derivativesContains pyrazole and pyrimidine ringsAnticancer activity
Tropane alkaloidsBicyclic structure similar to azabicyclesNeuroactive properties
8-Azabicyclo[3.2.1]octane derivativesCore bicyclic frameworkAnalgesic effects

These comparisons highlight the diversity within this chemical class and emphasize the unique structural elements present in this compound that may contribute to its distinct biological profile.

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